5-(2-methylprop-2-enyl)-3H-2-benzofuran-1-one
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Overview
Description
5-(2-methylprop-2-enyl)-3H-2-benzofuran-1-one is an organic compound with a unique structure that includes a benzofuran ring substituted with a 2-methylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylprop-2-enyl)-3H-2-benzofuran-1-one typically involves the reaction of benzofuran derivatives with appropriate alkylating agents. One common method is the Friedel-Crafts alkylation, where benzofuran is reacted with 2-methylprop-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems helps in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
5-(2-methylprop-2-enyl)-3H-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially in the presence of strong nucleophiles like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
5-(2-methylprop-2-enyl)-3H-2-benzofuran-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(2-methylprop-2-enyl)-3H-2-benzofuran-1-one exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylethenyl)aniline: Shares the isopropenyl group but differs in the core structure.
Methallylescaline: Contains a similar isopropenyl group but is a psychedelic compound with different applications.
Allyl alcohol: Contains an allyl group, which is structurally similar to the isopropenyl group.
Uniqueness
5-(2-methylprop-2-enyl)-3H-2-benzofuran-1-one is unique due to its benzofuran core combined with the isopropenyl group, which imparts specific chemical and biological properties not found in the similar compounds listed above.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H12O2 |
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Molecular Weight |
188.22 g/mol |
IUPAC Name |
5-(2-methylprop-2-enyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H12O2/c1-8(2)5-9-3-4-11-10(6-9)7-14-12(11)13/h3-4,6H,1,5,7H2,2H3 |
InChI Key |
GIJZJURTYRVUIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1=CC2=C(C=C1)C(=O)OC2 |
Origin of Product |
United States |
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